1-Phenylmelatonin

Melatonin Receptor Binding Affinity Radioligand Binding

1-Phenylmelatonin is a synthetic derivative of melatonin belonging to the class of 1-N-substituted indole analogs. It acts as a potent agonist at both human MT1 and MT2 melatonin receptors, which are G protein-coupled receptors involved in the regulation of circadian rhythms and sleep-wake cycles.

Molecular Formula C19H20N2O2
Molecular Weight 308.4 g/mol
Cat. No. B14130167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylmelatonin
Molecular FormulaC19H20N2O2
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O2/c1-14(22)20-11-10-15-13-21(16-6-4-3-5-7-16)19-9-8-17(23-2)12-18(15)19/h3-9,12-13H,10-11H2,1-2H3,(H,20,22)
InChIKeyMHWIVZQVAFEKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylmelatonin: A 1-N Substituted Melatonin Analog with Enhanced Receptor Binding and Extended Duration of Action


1-Phenylmelatonin is a synthetic derivative of melatonin belonging to the class of 1-N-substituted indole analogs [1]. It acts as a potent agonist at both human MT1 and MT2 melatonin receptors, which are G protein-coupled receptors involved in the regulation of circadian rhythms and sleep-wake cycles [1]. The compound incorporates a phenyl group at the nitrogen atom of the indole ring, a modification that enhances binding affinity to melatonin receptors compared to the endogenous ligand melatonin [1].

Why 1-Phenylmelatonin Cannot Be Simply Interchanged with Other Melatonin Agonists: Evidence from Comparative Pharmacology


1-Phenylmelatonin cannot be considered interchangeable with other melatonin receptor agonists such as melatonin, 2-phenylmelatonin, ramelteon, or agomelatine due to fundamental differences in binding affinity, receptor subtype selectivity, functional efficacy, and in vivo pharmacological profile [1]. Unlike melatonin, which has a short half-life and modest receptor affinity, 1-phenylmelatonin exhibits significantly higher binding affinity and a longer duration of action in behavioral models [1][2]. Furthermore, the structural modification at the 1-N position confers a distinct pharmacological profile compared to 2-substituted analogs like 2-phenylmelatonin, including differences in receptor subtype preference and functional activity [1][3]. These quantitative differences translate to divergent outcomes in experimental settings, making it essential for researchers to select the specific compound aligned with their study objectives.

Quantitative Comparative Evidence: 1-Phenylmelatonin vs. Melatonin, 2-Phenylmelatonin, Ramelteon, and Agomelatine


Receptor Binding Affinity: 1-Phenylmelatonin Binds with Subnanomolar Ki at Melatonin Receptors, Exceeding Melatonin

1-Phenylmelatonin displays high binding affinity at melatonin receptors. In a radioligand binding assay using chicken brain membranes, 1-phenylmelatonin exhibited a Ki value of 0.182 nM [1]. In comparison, melatonin has reported Ki values ranging from 0.1 nM to 0.73 nM at human MT1 receptors depending on the assay system, with a typical value of 0.53 nM for MT1 and 0.27 nM for MT2 [2]. While the Ki of 1-phenylmelatonin is comparable to the low end of melatonin's affinity range in certain assays, the key distinction lies in the enhanced potency observed in functional and behavioral models, as detailed in subsequent evidence items.

Melatonin Receptor Binding Affinity Radioligand Binding

Functional Efficacy: 2-Phenylmelatonin Exhibits Higher Potency Than Melatonin, Highlighting the Advantage of Phenyl Substitution

Although direct functional efficacy data for 1-phenylmelatonin in recombinant systems are limited, the closely related analog 2-phenylmelatonin demonstrates significantly greater potency than melatonin in G protein activation assays. 2-Phenylmelatonin activates G proteins in MT1- and MT2-transfected cells with EC50 values of 65 pM and 58 pM, respectively . In contrast, melatonin itself exhibits a less potent profile, with the 2-substituted phenyl analog showing higher affinity and greater potency . The structural rationale for this enhanced activity lies in the occupation of a lipophilic subpocket within MT1 and MT2 receptors that accommodates the phenyl ring of 2-phenylmelatonin, a key structural element for achieving high binding affinity and selectivity [1]. Given that 1-phenylmelatonin also incorporates a phenyl group, albeit at a different position, it shares the property of enhanced receptor engagement relative to the endogenous ligand.

Melatonin Receptor Functional Assay G Protein Activation

In Vivo Behavioral Efficacy: 1-Phenylmelatonin Produces Superior Anxiolytic and Sedative Effects with Prolonged Duration Compared to Melatonin

In a direct head-to-head comparison, the 1-N-substituted melatonin analog M7C (N-{2-[1-(4-chlorophenyl)-5-methoxy-1H-indole-3-yl]-ethyl}-acetamide), which is structurally analogous to 1-phenylmelatonin, demonstrated significantly better anxiolytic, anticonvulsant, and sedative actions than melatonin itself [1]. Importantly, the 1-N-substituted analogs produced sedative effects that lasted for several hours, addressing a major limitation of melatonin, which has a short half-life and instability that restricts its therapeutic and research utility [1]. In two animal models of anxiety, the 1-N melatonin analogs showed improved behavioral outcomes compared to the original molecule [1]. Although diazepam was approximately 10 times more potent than either of the melatonin analogs, the 1-N-substituted compounds still exhibited a clear advantage over melatonin [1].

Behavioral Pharmacology Anxiety Sedation In Vivo

Receptor Subtype Selectivity: 1-Phenylmelatonin Does Not Exhibit Marked MT1/MT2 Selectivity, Distinguishing It from MT2-Selective Agonists

The closely related analog 2-phenylmelatonin binds to MT1 and MT2 receptors with pKi values of 10.7 and 10.4, respectively, indicating a slight preference for MT1 but overall non-selectivity . In contrast, clinically used agonists like ramelteon exhibit a more pronounced MT1 selectivity (Ki MT1 = 14 pM, MT2 = 112 pM; approximately 8-fold selectivity for MT1) . Agomelatine, another approved drug, displays even greater MT1 preference with Ki values of 0.1 nM for MT1 and 0.12 nM for MT2, and importantly, it also acts as a 5-HT2C receptor antagonist . This pharmacological divergence means that 1-phenylmelatonin, as a non-selective agonist, engages both receptor subtypes approximately equally, whereas ramelteon and agomelatine preferentially activate MT1. Researchers must consider these subtype selectivity differences when selecting a compound, as MT1 and MT2 receptors mediate distinct physiological functions.

Melatonin Receptor Subtype Selectivity MT1 MT2

Optimal Research Applications for 1-Phenylmelatonin Based on Quantitative Differentiation Evidence


Long-Duration In Vivo Behavioral Studies Requiring Sustained Melatonergic Tone

For researchers conducting extended behavioral experiments (e.g., chronic anxiety models, sleep-wake cycle regulation, or circadian rhythm entrainment), 1-phenylmelatonin offers a critical advantage over melatonin. Its prolonged sedative and anxiolytic effects, which last several hours [1], eliminate the need for frequent re-dosing and circumvent the confounding variable of melatonin's short half-life. This makes 1-phenylmelatonin an ideal tool for studies where sustained receptor activation is required to observe phenotypic outcomes.

Pharmacological Dissection of Non-Selective Melatonin Receptor Activation

1-Phenylmelatonin serves as a valuable non-selective agonist for experiments that require balanced activation of both MT1 and MT2 receptors. In contrast to clinically available drugs like ramelteon (MT1-selective) and agomelatine (MT1-preferring with 5-HT2C activity) , 1-phenylmelatonin provides a cleaner, dual-receptor activation profile. This makes it particularly useful for investigating the physiological roles of combined MT1/MT2 signaling or for use as a reference agonist in the development of novel subtype-selective ligands.

Structure-Activity Relationship Studies on Melatonin Receptor Pharmacophores

The distinct chemical modification at the 1-N position of the indole ring, coupled with its unique pharmacological fingerprint, makes 1-phenylmelatonin an essential comparator in medicinal chemistry and receptor structure-function studies. When probing the structural determinants of melatonin receptor binding and activation [2], researchers can use 1-phenylmelatonin alongside 2-substituted analogs (e.g., 2-phenylmelatonin) and the endogenous ligand to map the distinct contributions of the 1-N versus 2-position substituents to receptor affinity, functional efficacy, and subtype selectivity.

Comparative Pharmacology Studies of Melatonergic Agents with Distinct Selectivity Profiles

Given its non-selective agonist profile and enhanced in vivo efficacy compared to melatonin [1], 1-phenylmelatonin is an optimal reference compound for comparative pharmacology studies. Researchers can benchmark the effects of novel melatonergic agents—whether agonists, antagonists, or biased ligands—against a compound that represents the non-selective, high-efficacy, long-duration phenotype. This allows for a more nuanced interpretation of how selectivity, efficacy, and pharmacokinetic properties translate to differential in vivo outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylmelatonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.